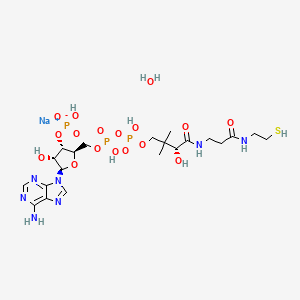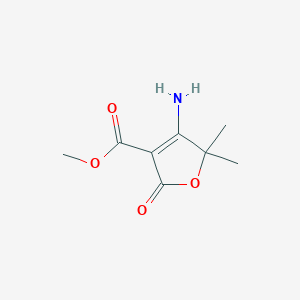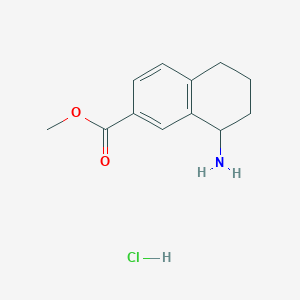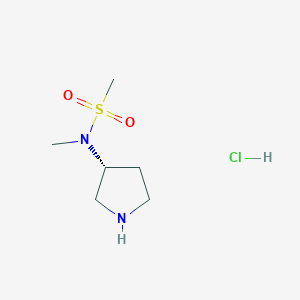
1,1,1-Tribromo-3,3,3-trifluoropropane
Vue d'ensemble
Description
1,1,1-Tribromo-3,3,3-trifluoropropane is a halogenated hydrocarbon . It has a molecular formula of C3H2Br3F3 and an average mass of 334.755 Da . It is also known as Halon 1103 and is widely used as a fire extinguishing agent.
Synthesis Analysis
3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .Molecular Structure Analysis
The molecular structure of 1,1,1-Tribromo-3,3,3-trifluoropropane consists of a propane backbone with three bromine atoms and three fluorine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
This compound has a density of 2.5±0.1 g/cm3, a boiling point of 156.8±8.0 °C at 760 mmHg, and a vapor pressure of 3.7±0.3 mmHg at 25°C . It also has a flash point of 48.6±18.4 °C .Applications De Recherche Scientifique
Synthesis of Ethyl 3,3,3-trifluoropropionate
A study by Inoue, Shiosaki, and Muramaru (2014) outlines a synthesis method for ethyl 3,3,3-trifluoropropionate using 2-bromo-3,3,3-trifluoropropene as a starting material. This process involves reacting with bromine to produce 2,2,3-tribromo-1,1,1-trifluoropropane, followed by treatment with potassium ethoxide. The reaction proceeds via an alkoxide-induced tandem reaction mechanism, yielding a 60% overall yield in two steps (Inoue, Shiosaki, & Muramaru, 2014).
Conformational Studies via NMR Spectroscopy
Weigert et al. (1970) utilized nuclear magnetic resonance (NMR) spectroscopy to determine the ground-state energies, conformational equilibria, and rates of interconversion of rotational isomers in various halogenated ethanes, including 1,1,1-tribromo-3,3,3-trifluoropropane. Their study provided detailed insights into the molecular structures and dynamics of these compounds (Weigert, Winstead, Garrels, & Roberts, 1970).
Microwave-Assisted Synthesis of 3-Alkoxy-1,1,1-trifluoropropan-2-ols
Rayo et al. (2010) developed a highly efficient and environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. This method involves a microwave-assisted ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane with different long-chain alcohols. These chemicals serve as precursors for potent inhibitors of human and murine liver microsomes and porcine liver esterase (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).
General Synthesis Route to 1,1,1-Trihalopolyfluoroalkanes
Eapen et al. (1986) described a new synthesis route for 1,1,1-trichloro- and tribromo-polyfluoroalkanes from perfluoroalkyl iodides and anhydrous aluminum chloride and bromide. This method is also applicable to perfluoroalkylether iodides, demonstrating versatility in producing a range of trihalo compounds (Eapen, Eisentraut, Ryan, & Tamborski, 1986).
Synthesis of Fluorinated Heterocycles
Lui, Marhold, and Rock (1998) highlighted the use of 3-bromo-1,1,1-trifluoroacetone as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds. This includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, illustrating the compound's utility in creating diverse fluorinated structures (Lui, Marhold, & Rock, 1998).
Propriétés
IUPAC Name |
1,1,1-tribromo-3,3,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPOJRHRVELNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345393 | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Tribromo-3,3,3-trifluoropropane | |
CAS RN |
1393524-84-9 | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)


![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)

![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)







![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)